4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXYBRKNITIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound is a chemical transformation product , which suggests it may undergo changes in the body to interact with its targets.
Pharmacokinetics
It’s known that the compound is very persistent in the environment , which may suggest similar persistence in the body, but more research is needed to confirm this and to understand its impact on bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known to be very persistent in the environment , which could potentially affect its action and efficacy.
Biological Activity
4,6-Dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a pyrimidine core with methoxy substitutions and a piperazine moiety linked to a trifluoromethyl-substituted pyridine. Its unique structural characteristics suggest diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The compound's structure can be broken down as follows:
- Pyrimidine Core : Central structure providing stability and reactivity.
- Methoxy Groups : Positioned at the 4 and 6 positions, potentially enhancing solubility and biological interaction.
- Piperazine Moiety : Provides flexibility and may influence receptor binding.
- Trifluoromethyl Group : Imparts unique electronic properties that can enhance biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, which are summarized in the following table:
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against common pathogens such as E. coli, S. aureus, and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 256 µg/mL, indicating varying degrees of effectiveness against different strains .
Anticancer Properties
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). For instance, one study reported IC50 values of 0.09 µM for MCF-7 cells and 0.03 µM for A549 cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It demonstrated potent inhibition of COX-2 with an IC50 value comparable to celecoxib, a standard anti-inflammatory medication. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several pyrimidine derivatives on HepG2 (liver), HCT-116 (colon), and PC3 (prostate) cancer cell lines. The results indicated that compounds similar to 4,6-dimethoxy-pyrimidine showed promising anticancer activity with high selectivity indices .
- Antimicrobial Efficacy : Another research assessed the antimicrobial activity against multi-drug resistant strains of bacteria, revealing that the compound effectively inhibited growth at concentrations lower than those typically required for traditional antibiotics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
Antiviral Properties
Similar compounds have demonstrated antiviral activities, making 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine a candidate for further exploration in antiviral drug development.
Anticancer Potential
Pyrimidine derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer agent.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic pathways. Key reactions include:
- Formation of the pyrimidine core.
- Introduction of methoxy groups.
- Attachment of the piperazine moiety and trifluoromethyl-substituted pyridine.
These synthetic strategies allow for the modification of the compound to enhance biological activity or to create novel analogs with improved pharmacological profiles.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies often involve:
- Binding Affinity Assays : To determine how well the compound binds to specific receptors or enzymes.
- Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict how the compound behaves in biological systems.
Such studies provide insights into its pharmacodynamics and inform further development strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine and its analogs:
Structural and Functional Insights
The trifluoromethylpyridine moiety enhances metabolic stability and hydrophobic interactions, a feature shared with ’s compound but absent in simpler analogs like the dimethylpyrimidine in . Chlorophenyl and sulfonyl groups (–7) introduce steric bulk and polarity, which may improve selectivity for targets like kinases or GPCRs but reduce membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for piperazine-linked pyrimidines (), where high yields (e.g., 96% for intermediate 8) are achieved using excess piperazine in THF/water . In contrast, sulfonyl-containing analogs () require additional steps for sulfonation, reducing overall efficiency.
Research Findings and Limitations
- Biological Data Gap: None of the provided evidence includes explicit bioactivity data for the target compound, limiting direct pharmacological comparisons.
- Synthetic Challenges : Scalability of the trifluoromethylpyridine coupling step remains unaddressed in the evidence but is critical for industrial applications.
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
A widely adopted method involves the cyclocondensation of 1,3-dimethoxypropanediamidine hydrochloride with cyanamide under acidic conditions. Key parameters include:
Halogenation for Subsequent Functionalization
Chlorination at the 2-position is critical for introducing the piperazine moiety. Using phosphorus oxychloride (POCl₃) under reflux (110°C, 12 hours) converts 4,6-dimethoxy-2-methylpyrimidine to 2-chloro-4,6-dimethoxypyrimidine with 78–82% yield. Excess POCl₃ (3–4 equivalents) ensures complete substitution while minimizing dimerization.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 14 | 68 |
| Ethanol/H₂O | NaOAc | 80 | 16 | 72 |
| DMSO | Et₃N | 100 | 12 | 61 |
Catalytic Coupling Strategies
Palladium-mediated cross-coupling offers an alternative pathway for challenging substitutions. A protocol using Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in toluene at 80°C achieves 58–63% yield while tolerating sensitive functional groups.
Methoxylation and Protecting Group Strategies
Methoxy groups at positions 4 and 6 are introduced via:
Direct Methoxylation Using NaOMe
Treatment of 4,6-dichloro-2-(piperazin-1-yl)pyrimidine with sodium methoxide (3 equivalents) in methanol at 60°C for 8 hours replaces chlorides with methoxy groups in 85–90% yield. Excess methyl iodide (1.2 equivalents) quenches residual hydroxide ions.
Protecting Group Approaches
For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen precedes methoxylation. Deprotection with TFA/CH₂Cl₂ (1:1 v/v) restores the free amine without affecting methoxy groups.
Large-Scale Production and Purification
Industrial-Scale Synthesis
A telescoped process combines cyclocondensation, chlorination, and NAS in a single reactor to minimize intermediate isolation. Key metrics:
Chromatographic Purification
Flash chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) removes:
-
Unreacted piperazine derivatives : Rf = 0.3–0.4.
-
Dimeric byproducts : Rf = 0.1–0.2.
Mechanistic and Kinetic Insights
NAS Rate-Limiting Factors
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between a pyrimidine precursor (e.g., 2-chloro-4,6-dimethoxypyrimidine) and 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Key steps include:
- Using polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
- Optimizing reaction temperature (e.g., 80–100°C) and time (12–24 hours) to maximize yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
- Key Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy groups at C4/C6, piperazine linkage). Trifluoromethyl groups show distinct F signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the piperazine-pyrimidine core?
- Experimental Design :
- Grow single crystals via slow evaporation from a DMSO/ethanol mixture .
- Collect diffraction data using synchrotron radiation (λ = 0.98 Å) and a CCD detector.
- Refine structures using the CCP4 suite (e.g., REFMAC5 for molecular replacement) .
- Key Parameters :
- Crystal System : Monoclinic (common for piperazine derivatives).
- Torsion Angles : Analyze piperazine ring puckering and dihedral angles between pyrimidine and pyridine moieties .
Q. What strategies are effective for studying this compound’s enzyme inhibition mechanism, particularly against PHGDH?
- Methodology :
- Kinetic Assays : Measure IC values using recombinant PHGDH in a coupled assay with NADH oxidation (monitored at 340 nm) .
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s trifluoromethyl group and hydrophobic pockets in PHGDH’s active site .
- Data Interpretation : Compare inhibition curves with structural analogs (e.g., NCT-502) to identify critical substituents (e.g., methoxy vs. ethoxy groups) .
Q. How can conflicting solubility data in different solvents be reconciled for formulation studies?
- Analysis :
- Solubility Screening : Test in DMSO (high solubility for stock solutions) vs. aqueous buffers (low solubility due to lipophilic trifluoromethyl group).
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Table : Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Suitable for in vitro assays |
| PBS (pH 7.4) | <0.1 | Requires surfactants |
Data Contradiction & Troubleshooting
Q. How should researchers address inconsistencies in mass spectrometry fragmentation patterns?
- Root Causes :
- In-source decay : Adjust ionization energy (ESI vs. APCI) to reduce fragmentation .
- Adduct formation : Use ammonium formate buffers to minimize sodium/potassium adducts.
Q. What computational tools can predict metabolic stability of the trifluoromethyl group?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
